5-chloro-1H-indazole-3-carboxylic Acid

Overview

Description

5-chloro-1H-indazole-3-carboxylic Acid is an important pharmaceutical intermediate used to build active drug molecules .

Synthesis Analysis

The synthesis of 1H-indazole-3-carboxylic acid involves dissolving it in anhydrous acetic acid in a three-necked flask, heating and stirring. After the substrate is dissolved and clarified, phosphorus oxychloride is dissolved in anhydrous acetic acid and slowly added. The reaction is refluxed at 90°C for 14 hours. After the reaction is complete, a white precipitate is formed, cooled in an ice bath, vacuum filtered, washed with ethyl acetate, and then washed with ether to obtain this compound .Molecular Structure Analysis

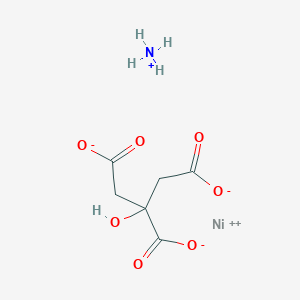

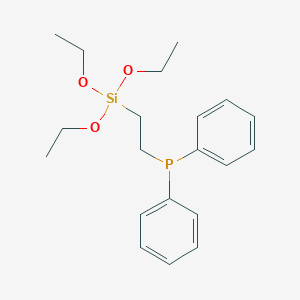

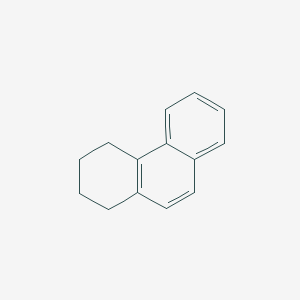

The molecular formula of this compound is C8H5ClN2O2 . The InChI code is 1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H, (H,10,11)(H,12,13) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 196.59 g/mol . It has a XLogP3-AA value of 2, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is a pale-yellow to yellow-brown solid .Scientific Research Applications

5-Cl-Ind-3-COOH has been studied for its potential applications in the field of medicinal chemistry. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial effects. It has also been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and depression. In addition, 5-Cl-Ind-3-COOH has been studied for its potential use in the treatment of cardiovascular diseases and as an anti-diabetic agent.

Mechanism of Action

Target of Action

Indazole derivatives have been reported to interact with various targets, including sphingosine-1 phosphate receptor-1 (s1p1) .

Mode of Action

It’s known that indazole derivatives can inhibit cell growth

Biochemical Pathways

It’s known that s1p1 activation maintains endothelial barrier integrity . Therefore, it can be inferred that this compound might influence pathways related to endothelial function and integrity.

Result of Action

One study reported that an indazole derivative was able to inhibit cell growth, being very effective against colon and melanoma cell lines .

Advantages and Limitations for Lab Experiments

The use of 5-Cl-Ind-3-COOH in laboratory experiments has several advantages. First, the compound is relatively easy to synthesize in high yields. Second, it has a wide range of biological activities, making it a potential candidate for further exploration in the development of new drugs. However, there are also some limitations to the use of 5-Cl-Ind-3-COOH in laboratory experiments. For example, the compound is not water soluble, which can make it difficult to use in certain types of experiments. In addition, the mechanism of action of the compound is still not fully understood, which can make it difficult to predict the outcome of certain experiments.

Future Directions

Given the potential of 5-Cl-Ind-3-COOH, there are several possible future directions for research. First, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. Second, the compound could be studied for its potential use in combination with other drugs or therapies. Third, further research is needed to optimize the synthesis of the compound and to develop new and improved methods for its production. Fourth, the compound could be studied for its potential use in the treatment of other diseases and conditions. Finally, the compound could be studied for its potential use in the development of novel drug delivery systems.

Synthesis Methods

5-Cl-Ind-3-COOH can be synthesized in a two-step reaction. First, a reaction between a substituted aniline and a chloroacetyl chloride in the presence of an acid catalyst produces a chloroacetamide. This chloroacetamide is then reacted with a base to form the desired 5-Cl-Ind-3-COOH. This method is relatively simple and can be used to produce the desired compound in high yields.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315 and H319, indicating that it causes skin irritation and serious eye irritation. Precautionary statements include P305, P338, and P351, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Biochemical Analysis

Biochemical Properties

5-Chloro-1H-indazole-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between this compound and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing inflammation. Additionally, this compound has been found to interact with matrix metalloproteinase-13 (MMP-13), a protein involved in the breakdown of extracellular matrix components . The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the target enzymes and proteins.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the production of prostaglandin E2 (PGE2), a signaling molecule involved in inflammation . This inhibition occurs through the suppression of COX-2 activity, which is responsible for the synthesis of PGE2. Furthermore, this compound affects gene expression by downregulating the expression of pro-inflammatory genes such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . These changes in gene expression lead to a reduction in the inflammatory response and an overall improvement in cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This binding interaction is facilitated by the presence of the chloro and carboxylic acid groups, which form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues. Additionally, this compound inhibits the activity of MMP-13 by binding to its catalytic domain, thereby preventing the breakdown of extracellular matrix components . These molecular interactions result in the inhibition of enzyme activity and subsequent changes in gene expression, leading to a reduction in inflammation and improved cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . It has been observed that this compound is relatively stable at room temperature and neutral pH but may degrade under acidic or basic conditions . Over time, the degradation of this compound can lead to a decrease in its efficacy and potency. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects highlight the importance of optimizing storage conditions and experimental protocols to maintain the stability and efficacy of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and analgesic effects without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of the compound are maximized at a specific dosage range, beyond which adverse effects become more prominent . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450 (CYP) enzymes, which catalyze the oxidation of the compound to form hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body . The metabolic pathways of this compound also involve interactions with cofactors such as NADPH and glutathione, which play a role in the detoxification and elimination of the compound . These metabolic processes influence the pharmacokinetics and pharmacodynamics of this compound, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, this compound can bind to intracellular proteins such as albumin and cytosolic enzymes, which facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within specific tissues and organs are influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These transport and distribution mechanisms play a crucial role in determining the bioavailability and therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles is mediated by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination . These modifications can influence the activity and function of the compound by regulating its interactions with other biomolecules and its localization within the cell . The subcellular localization of this compound is critical for its ability to modulate cellular processes and exert its therapeutic effects.

properties

IUPAC Name |

5-chloro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAJIAULUPQHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429020 | |

| Record name | 5-chloro-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1077-95-8 | |

| Record name | 5-chloro-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-](/img/structure/B93865.png)

![Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate](/img/structure/B93889.png)